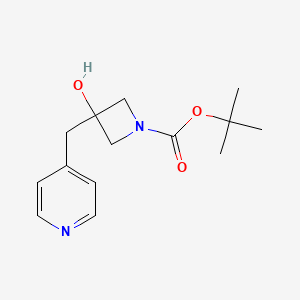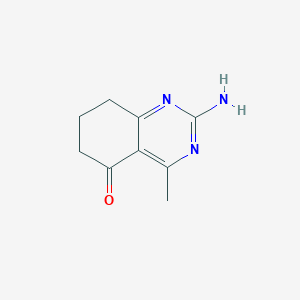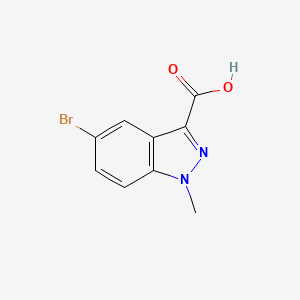
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Descripción general
Descripción
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a compound with the CAS Number: 1363380-96-4 . It has a molecular weight of 255.07 . The compound is stored in a dry environment at 2-8°C and is a solid in its physical form .
Synthesis Analysis
Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The synthesis of indazoles has been achieved through 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes .Molecular Structure Analysis
The molecular formula of this compound is C9H7BrN2O2 . The InChI Code is 1S/C9H7BrN2O2/c1-12-7-3-2-5 (10)4-6 (7)8 (11-12)9 (13)14/h2-4H,1H3, (H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 255.07 . The compound is stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid has been utilized in the synthesis and structural characterization of various compounds. For instance, it has been used to prepare compounds such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. This synthesis involves N1-arylation and conversion to diethylamide, with its structure confirmed by spectroscopy and X-ray diffraction studies (Anuradha et al., 2014). Such research is significant for understanding the molecular structure and properties of derivatives of this compound.
Antifungal and Antimicrobial Activities
Compounds derived from this compound have shown potential in antifungal and antimicrobial applications. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, synthesized from a derivative of this compound, displayed moderate to excellent antifungal activities against various phytopathogenic fungi (Du et al., 2015). Such studies highlight the potential of these compounds in developing new antifungal agents.
Enzymatic Inhibition and Antioxidant Activity
Research has also explored the enzymatic inhibition and antioxidant activity of compounds derived from this compound. In one study, derivatives exhibited significant inhibition against α-glucosidase activity and demonstrated antioxidant potential through radical scavenging assays (Mphahlele et al., 2020). This indicates the therapeutic potential of these compounds in treating diseases like diabetes and in antioxidant applications.
Chemical Properties and Reactions
The chemical properties and reactions of this compound and its derivatives are also a focus of research. Studies have examined the synthesis, characterization, and reactions of various indazole derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in different fields (Reddy et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid is protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
This compound acts as a protein kinase inhibitor . It binds to the active site of the kinase, preventing the addition of phosphate groups to substrate proteins. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular activity .
Biochemical Pathways
These could include pathways involved in cell growth, proliferation, and survival .
Pharmacokinetics
Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .
Result of Action
The inhibition of protein kinases by this compound can lead to a variety of cellular effects. Depending on the specific kinases inhibited, these effects could include slowed cell growth, induced cell death, or changes in cell differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the target cells
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Indazole derivatives are gaining more attention in medicinal chemistry as kinase inhibitors . They are considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This makes them promising candidates for the development of new drugs .
Análisis Bioquímico
Biochemical Properties
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in kinase activity. The compound’s derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, has been identified as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases . The nature of these interactions typically involves the inhibition of kinase activity, which can affect various signaling pathways within the cell.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit protein kinases can lead to changes in cell cycle progression, apoptosis, and other critical cellular functions . These effects are particularly relevant in the context of cancer research, where kinase inhibitors are used to halt the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes involved in phosphorylation processes. By inhibiting these enzymes, the compound can prevent the phosphorylation of target proteins, thereby altering their activity and function . This inhibition can lead to changes in gene expression and cellular behavior, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of kinase activity, with potential implications for cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Understanding the dosage thresholds is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to phosphorylation and kinase activity. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and overall cellular health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s ability to interact with target proteins and exert its biochemical effects.
Propiedades
IUPAC Name |
5-bromo-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXFQVZMBVERDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249371 | |
| Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363380-96-4 | |
| Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)





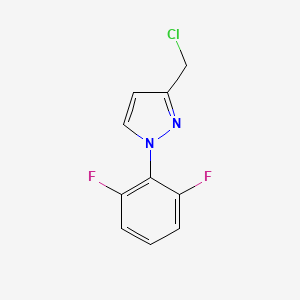
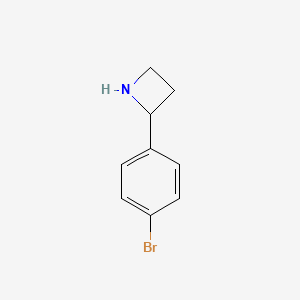
![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)
